CID 156594553
Description
CID 156594553, identified as oscillatoxin E, belongs to the oscillatoxin family, a group of marine-derived cytotoxic compounds primarily produced by cyanobacteria. Oscillatoxins are polyketide derivatives known for their structural complexity and bioactive properties, including antitumor and neurotoxic activities . Oscillatoxin E is structurally characterized by a macrocyclic lactone core with hydroxyl and methyl substituents, though its exact stereochemical configuration and full biological profile remain under investigation.
Properties
Molecular Formula |
AlH2OSr |
|---|---|
Molecular Weight |
132.62 g/mol |
InChI |
InChI=1S/Al.H2O.Sr/h;1H2; |
InChI Key |
AUDKGJRPEGVEHC-UHFFFAOYSA-N |
Canonical SMILES |
O.[Al].[Sr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum strontium oxide can be synthesized through several methods, including solid-state synthesis, sol-gel process, and combustion techniques. The traditional solid-state synthesis involves reacting strontium oxide (SrO) with aluminum oxide (Al2O3) at high temperatures (700–900°C) . The sol-gel process involves the transition of a colloidal solution (sol) into a gel, which is then heated to form the desired compound . Combustion techniques involve the reaction of metal nitrates with organic fuels at elevated temperatures .
Industrial Production Methods: In industrial settings, aluminum strontium oxide is often produced by reacting strontium carbonate (SrCO3) with aluminum oxide in a high-temperature furnace. This method is preferred due to the availability and stability of strontium carbonate compared to pure strontium metal .
Chemical Reactions Analysis
Types of Reactions: Aluminum strontium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with acids to form strontium salts and aluminum salts. It can also participate in high-temperature reactions with other metal oxides to form complex oxides .
Common Reagents and Conditions: Common reagents used in reactions with aluminum strontium oxide include acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving aluminum strontium oxide include strontium chloride (SrCl2), strontium sulfate (SrSO4), aluminum chloride (AlCl3), and aluminum sulfate (Al2(SO4)3) .
Scientific Research Applications
Aluminum strontium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a luminescent material in the production of phosphors for light-emitting diodes (LEDs) and other lighting applications . In biology and medicine, it is explored for its potential use in bioimaging and as a component in drug delivery systems . Industrially, it is used in the production of high-temperature ceramics and as a modifier in aluminum alloys to improve their mechanical properties .
Mechanism of Action
The mechanism by which aluminum strontium oxide exerts its effects is primarily related to its luminescent properties. When exposed to light or other forms of energy, the compound absorbs the energy and re-emits it as visible light. This property is due to the electronic transitions within the strontium and aluminum ions in the crystal lattice . The molecular targets and pathways involved include the excitation of electrons to higher energy levels and their subsequent relaxation, resulting in the emission of light .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The oscillatoxin family includes several structurally related compounds, such as:
- Oscillatoxin D (CID: 101283546)
- 30-Methyl-oscillatoxin D (CID: 185389)
- Oscillatoxin F (CID: 156582092)
These compounds share a common macrocyclic backbone but differ in functional groups (e.g., methylation, hydroxylation) and side-chain modifications, which influence their bioactivity and physicochemical properties .
Comparative Data Table
| Compound Name | CID | Molecular Formula | Key Modifications | Reported Bioactivity |
|---|---|---|---|---|
| Oscillatoxin E | 156594553 | Not specified* | Hydroxyl group(s) | Cytotoxic, ion channel modulation (inferred) |
| Oscillatoxin D | 101283546 | Not specified* | Base structure | Antitumor, neurotoxic |
| 30-Methyl-oscillatoxin D | 185389 | Not specified* | Methylation at C30 | Enhanced metabolic stability |
| Oscillatoxin F | 156582092 | Not specified* | Side-chain variation | Uncharacterized (presumed cytotoxic) |
Further experimental characterization is required .
Key Differences and Research Findings
Bioactivity Variance :
- Oscillatoxin D is the most studied, demonstrating potent antitumor effects via inhibition of protein phosphatases, while oscillatoxin E and F are less characterized but hypothesized to share similar mechanisms due to structural homology .
- The methylation in 30-methyl-oscillatoxin D may enhance its stability against enzymatic degradation compared to oscillatoxin E, as seen in analogous natural products .
Analytical Challenges: Differentiation of oscillatoxin analogs requires advanced techniques such as LC-MS/MS with collision-induced dissociation (CID) to resolve subtle structural differences, as noted in studies on structurally similar polyketides .
Therapeutic Potential: Oscillatoxin D has shown promise in preclinical cancer models, but its toxicity profile limits clinical translation.
Q & A
Basic Research Questions
Q. How to formulate a rigorous research question for studying CID 156594553?
- Methodological Approach : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does the structural modification of this compound (intervention) affect its binding affinity (outcome) compared to its parent compound (comparison) in vitro (time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor and practical value .
- Key Steps :
Define the chemical or biological system under study (e.g., enzyme targets, cellular pathways).
Identify gaps in existing literature (e.g., conflicting reports on mechanism of action).
Refine specificity using controlled variables (e.g., pH, temperature, solvent systems) .
Q. What are key considerations in experimental design for this compound?
- Methodological Approach : Prioritize reproducibility by detailing materials, instrumentation (e.g., HPLC conditions, spectroscopy parameters), and controls (e.g., negative/positive controls for bioassays). Reference IUPAC guidelines for compound characterization (e.g., NMR purity, elemental analysis) .
- Key Steps :
Select appropriate assays (e.g., kinetic vs. equilibrium binding studies).
Standardize protocols to minimize batch-to-batch variability.
Include validation steps using known inhibitors or agonists as benchmarks .
Q. How to conduct a literature review for this compound?
- Methodological Approach : Use Boolean operators in databases (PubMed, SciFinder) to combine terms like "this compound AND pharmacokinetics" or "synthesis AND derivatives". Critically evaluate sources for conflicts in data (e.g., discrepancies in IC50 values) and prioritize peer-reviewed journals over preprints .
- Key Steps :
Organize findings using citation management tools (e.g., Zotero).
Cross-reference synthesis protocols to identify methodological differences .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Methodological Approach : Perform sensitivity analysis to isolate variables (e.g., solvent polarity, assay temperature). Use statistical validation (e.g., ANOVA for inter-lab variability) and replicate experiments under standardized conditions. For structural contradictions (e.g., crystallography vs. computational docking), apply multi-technique validation (e.g., SAXS, NMR) .
- Key Steps :
Document all experimental parameters (e.g., buffer composition, instrument calibration).
Compare raw datasets for outliers using tools like Grubbs’ test .
Q. How to optimize synthetic routes for this compound derivatives?
- Methodological Approach : Utilize Design of Experiments (DoE) to screen reaction conditions (e.g., catalysts, solvents). Apply green chemistry metrics (e.g., E-factor, atom economy) to evaluate sustainability. Characterize intermediates via LC-MS and monitor reaction kinetics via in-situ IR .
- Key Steps :
Prioritize routes with fewer purification steps and higher yields.
Validate scalability using microreactor or flow chemistry systems .
Q. How to integrate multi-omics data in this compound research?
- Methodological Approach : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). For mechanistic studies, apply systems biology modeling (e.g., COPASI) to predict off-target effects or metabolic flux changes. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing .
- Key Steps :
Normalize data across platforms to reduce batch effects.
Use orthogonal assays (e.g., SPR for binding, qPCR for gene expression) .
Data Analysis & Reporting
Q. How to ensure reproducibility in this compound studies?
- Methodological Approach : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets in repositories like Zenodo and include step-by-step protocols in supplementary materials. Use version control (e.g., Git) for computational workflows .
Q. How to address ethical considerations in animal/cellular studies involving this compound?
- Methodological Approach : Adhere to ARRIVE guidelines for animal research and obtain institutional review board (IRB) approval. For cell lines, verify authenticity via STR profiling and disclose contamination risks (e.g., mycoplasma testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
